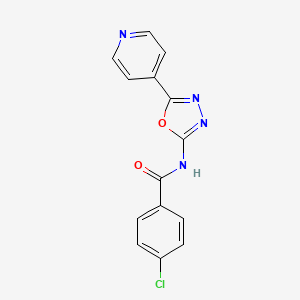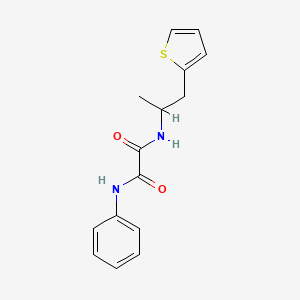
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine, also known as DMQX, is a potent antagonist of ionotropic glutamate receptors. It was first synthesized in 1991 by researchers at the University of California, San Francisco, and has since been widely used in scientific research.
作用机制
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine acts by binding to the ion channel of AMPA and kainate receptors, preventing the influx of calcium ions and the depolarization of the postsynaptic membrane. This leads to a decrease in synaptic transmission and plasticity, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit long-term potentiation (LTP) and enhance long-term depression (LTD) in the hippocampus, which are important processes for learning and memory. It has also been shown to have anticonvulsant and analgesic effects in animal models.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is its potency and selectivity for AMPA and kainate receptors, which makes it a useful tool for studying these receptors in vitro and in vivo. However, its use is limited by its relatively short half-life and the need for specialized equipment and expertise to perform experiments with ionotropic glutamate receptors.
未来方向
Future research with N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine could focus on its potential therapeutic applications in various neurological and psychiatric disorders, such as epilepsy, chronic pain, and depression. It could also be used to study the role of AMPA and kainate receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration. Finally, it could be used to develop new drugs that target ionotropic glutamate receptors for the treatment of various disorders.
合成方法
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine is synthesized through a multistep process involving the reaction of 2,3-dimethoxybenzaldehyde with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then reacted with 2,4-dimethyl-3-oxo-3H-quinazoline-6-carboxylic acid to form the final product.
科学研究应用
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine has been used extensively in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to be a potent antagonist of both AMPA and kainate receptors, which are involved in synaptic transmission and plasticity in the brain.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2/c1-12-9-13(2)18-15(10-12)19(27-20(26-18)21(22,23)24)25-8-7-14-5-6-16(28-3)17(11-14)29-4/h5-6,9-11H,7-8H2,1-4H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYZWCMBWDJNJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2364432.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2364434.png)



![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2364441.png)

![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethylphenyl)propanamide](/img/structure/B2364444.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364449.png)

![1H-pyrazole-4,5-dione 4-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2364451.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B2364454.png)
